Carbanide;cyclopenta-1,3-diene;hafnium(4+)
Overview
Description
This compound is characterized by its molecular formula C12H16Hf and a molecular weight of 338.74 g/mol . It is primarily used in research settings, particularly in the fields of organometallic chemistry and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;cyclopenta-1,3-diene;hafnium(4+) typically involves the reaction of hafnium tetrachloride with cyclopentadienyl anions. One common method is to react hafnium tetrachloride with sodium cyclopentadienide in a suitable solvent such as tetrahydrofuran (THF). The reaction proceeds under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for carbanide;cyclopenta-1,3-diene;hafnium(4+) are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and more efficient purification techniques to obtain the compound in higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Carbanide;cyclopenta-1,3-diene;hafnium(4+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form hafnium oxides.
Reduction: It can be reduced to lower oxidation states of hafnium.
Substitution: Ligand substitution reactions are common, where the cyclopentadienyl ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Ligand substitution reactions typically require the presence of other ligands and may be facilitated by heat or light.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hafnium dioxide (HfO2), while substitution reactions can produce a variety of hafnium complexes with different ligands .
Scientific Research Applications
Carbanide;cyclopenta-1,3-diene;hafnium(4+) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Material Science: The compound is studied for its potential use in the development of new materials, particularly in the field of nanotechnology.
Organometallic Chemistry: It serves as a model compound for studying the properties and reactivity of hafnium complexes.
Mechanism of Action
The mechanism by which carbanide;cyclopenta-1,3-diene;hafnium(4+) exerts its effects is primarily through its role as a catalyst. The hafnium center can coordinate with various substrates, facilitating their transformation through processes such as oxidative addition, reductive elimination, and migratory insertion . The cyclopentadienyl ligands stabilize the hafnium center, allowing it to participate in these catalytic cycles effectively.
Comparison with Similar Compounds
Similar Compounds
Dimethylbis(cyclopentadienyl)zirconium(IV): Similar to carbanide;cyclopenta-1,3-diene;hafnium(4+), but with zirconium as the central metal atom.
Bis(pentamethylcyclopentadienyl)hafnium dichloride: Another hafnium complex with different ligands.
Uniqueness
Carbanide;cyclopenta-1,3-diene;hafnium(4+) is unique due to its specific combination of cyclopentadienyl ligands and hafnium center, which imparts distinct catalytic properties and stability. Its ability to undergo various chemical reactions and serve as a versatile catalyst makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
carbanide;cyclopenta-1,3-diene;hafnium(4+) | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5.2CH3.Hf/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H3;/q4*-1;+4 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPSFTFHQOLFAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Hf+4] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Hf | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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